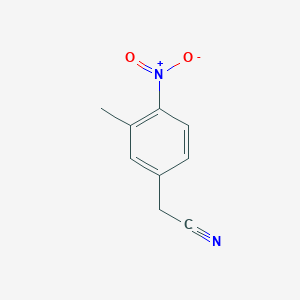
2-(3-Methyl-4-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-4-nitrophenyl)acetonitrile, also known as MNPAC, is a chemical compound commonly used in scientific research applications. It is a nitrile derivative of 3-methyl-4-nitrophenol, a phenol compound with a nitro group at the ortho position. MNPAC is a colorless, crystalline solid with a melting point of 40-41 °C and a boiling point of 215-217 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methyl-4-nitrophenyl)acetonitrile involves the reaction of 3-Methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Starting Materials
3-Methyl-4-nitrobenzaldehyde, Malononitrile, Base (such as sodium ethoxide or potassium tert-butoxide), Solvent (such as ethanol or DMF)
Reaction
Dissolve 3-Methyl-4-nitrobenzaldehyde and malononitrile in a solvent such as ethanol or DMF., Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture., Heat the reaction mixture under reflux for several hours., Allow the reaction mixture to cool and then filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum to obtain 2-(3-Methyl-4-nitrophenyl)acetonitrile.
作用機序
2-(3-Methyl-4-nitrophenyl)acetonitrile is known to act as a substrate for several enzymes, including nitroreductases, cytochrome P450s, and oxidoreductases. It is also known to inhibit the activity of several enzymes, such as cytochrome P450s, nitroreductases, and aldehyde oxidases.
生化学的および生理学的効果
2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450s, nitroreductases, and aldehyde oxidases. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases. In addition, 2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have an anti-inflammatory effect, and to have a protective effect against oxidative stress.
実験室実験の利点と制限
2-(3-Methyl-4-nitrophenyl)acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in organic solvents, which makes it easier to use in a variety of experiments. However, 2-(3-Methyl-4-nitrophenyl)acetonitrile is not very soluble in water, which may limit its use in certain types of experiments.
将来の方向性
In the future, 2-(3-Methyl-4-nitrophenyl)acetonitrile could be used in the development of new drugs and other compounds with therapeutic applications. Additionally, it could be used to study the mechanisms of action of various enzymes and cell signaling pathways. It could also be used to study the effects of oxidative stress and inflammation. Furthermore, it could be used to synthesize new polymers and dyes, and to develop new methods for the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
2-(3-Methyl-4-nitrophenyl)acetonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the investigation of cell signaling pathways. It is also used in the synthesis of polymers, such as polyacrylamides, and in the production of dyes and pigments.
特性
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDDKCXHPQTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

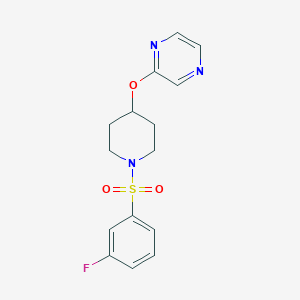
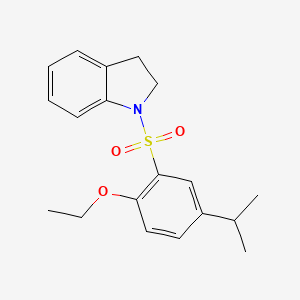
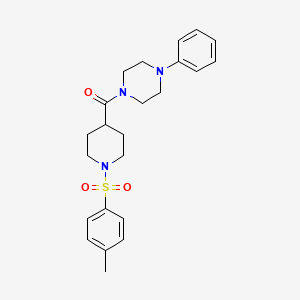
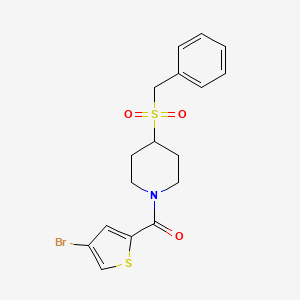
![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

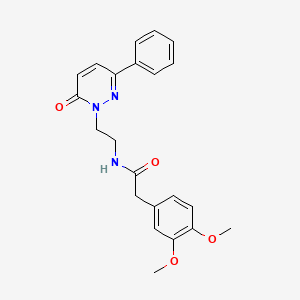
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

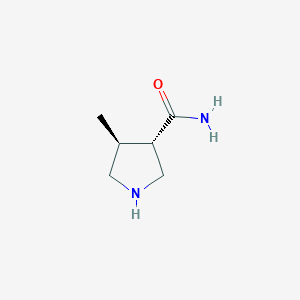
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
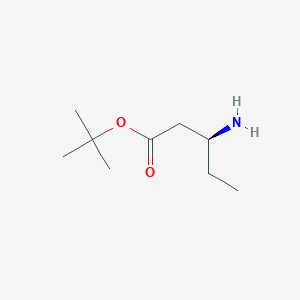
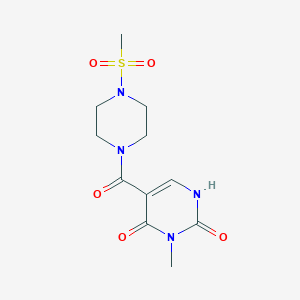
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)